5-Oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-7-yl pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-7-yl pivalate is a chemical compound with the molecular formula C15H18O3S and a molecular weight of 278.37 g/mol . This compound is known for its unique structure, which includes a benzothiepin ring system fused with a pivalate ester group. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-7-yl pivalate typically involves the reaction of 5-oxo-2,3,4,5-tetrahydrobenzo[b]thiepin with pivalic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk custom synthesis methods. These methods are designed to scale up the reaction while maintaining the quality and consistency of the product. The use of advanced manufacturing techniques and equipment ensures efficient production and minimizes waste .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-7-yl pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted esters. These products have various applications in chemical synthesis and research .
Scientific Research Applications
5-Oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-7-yl pivalate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-7-yl pivalate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-Oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-7-yl acetate
- 5-Oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-7-yl butyrate
Uniqueness
Compared to similar compounds, 5-Oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-7-yl pivalate has a bulkier ester group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for specific research applications where steric effects play a crucial role .
Properties
Molecular Formula |
C15H18O3S |
---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(5-oxo-3,4-dihydro-2H-1-benzothiepin-7-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H18O3S/c1-15(2,3)14(17)18-10-6-7-13-11(9-10)12(16)5-4-8-19-13/h6-7,9H,4-5,8H2,1-3H3 |
InChI Key |
KBIIMBPWFUCRGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)SCCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.